4-(5-Amino-2-methylphenoxy)benzonitrile
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Description
4-(5-Amino-2-methylphenoxy)benzonitrile, also known as 4-AMB, is an organic compound that is used in a variety of scientific experiments and studies. It is a derivative of benzonitrile, which is composed of a benzene ring with a nitrile group attached. 4-AMB is a versatile compound with a wide range of applications in research, particularly in the fields of biochemistry and physiology.
Scientific Research Applications
Cyclotrimerization Inhibition
The compound has been studied in relation to the inhibition of cyclotrimerization processes. In a study by Davies et al. (1997), the reaction of similar compounds with benzonitrile resulted in the formation of a new α-amino lithium imide, which stabilized and limited the cyclotrimerization of the benzonitrile moiety to triphenyl-1,3,5-triazine. This suggests a possible mechanism for cyclotrimerization inhibition (Davies et al., 1997).
Nitrile Oxide Cycloadditions
The compound may also have relevance in the field of nitrile oxide cycloadditions. Kanemasa et al. (1992) described the first regiocontrol of nitrile oxide cycloadditions. Their research involved benzonitrile oxide, suggesting potential applications of related compounds in this area of chemistry (Kanemasa et al., 1992).
Synthesis of Tetrazole Derivatives
Rao et al. (2014) explored the synthesis of novel tetrazole derivatives starting from p-aminobenzonitrile, which is structurally related to 4-(5-Amino-2-methylphenoxy)benzonitrile. Their method could be applicable for the synthesis of biologically potent highly substituted tetrazole derivatives, indicating potential pharmaceutical applications (Rao et al., 2014).
Intermediate in HIV-1 Reverse Transcriptase Inhibitors
Ju Xiu-lia (2015) described the synthesis of a compound closely related to 4-(5-Amino-2-methylphenoxy)benzonitrile, which is an important intermediate in the development of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. This implies potential applications in antiviral drug development (Ju Xiu-lia, 2015).
Xanthine Oxidase Inhibition and Anti-inflammatory Activity
Smelcerovic et al. (2015) investigated the xanthine oxidase inhibitory properties and anti-inflammatory activity of various compounds, including one structurally similar to 4-(5-Amino-2-methylphenoxy)benzonitrile. Their findings suggest potential applications in managing conditions related to oxidative stress and inflammation (Smelcerovic et al., 2015).
properties
IUPAC Name |
4-(5-amino-2-methylphenoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-10-2-5-12(16)8-14(10)17-13-6-3-11(9-15)4-7-13/h2-8H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUJUOLIQJVPEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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